2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid
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Overview
Description
2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a member of the perfluoroalkyl substances (PFAS) family. These compounds are characterized by their high thermal stability, chemical resistance, and hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid typically involves the fluorination of heptanoic acid derivatives. One common method includes the use of electrochemical fluorination (ECF), where an electric current is passed through a solution of the precursor compound in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF or other fluorination techniques, such as direct fluorination using elemental fluorine. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form perfluorinated carboxylic acids.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are employed.
Major Products: The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound while introducing new functional groups .
Scientific Research Applications
2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid exerts its effects is primarily through its interaction with other molecules via its fluorinated groups. These interactions can alter the physical and chemical properties of the molecules it interacts with, leading to changes in their behavior and function. The compound’s high electronegativity and steric hindrance due to the fluorine atoms play a crucial role in these interactions .
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
Comparison: Compared to these similar compounds, 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This structure imparts distinct chemical and physical properties, such as higher thermal stability and resistance to chemical degradation .
Properties
CAS No. |
15166-06-0 |
---|---|
Molecular Formula |
C8HF15O2 |
Molecular Weight |
414.07 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptanoic acid |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)4(12,13)6(16,17)5(14,15)3(11,7(18,19)20)8(21,22)23/h(H,24,25) |
InChI Key |
KPBOPOXIOBBZTR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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